N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide
Description
While direct structural or pharmacological data for N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide are absent in the provided evidence, its core oxalamide scaffold and substituents can be inferred from structurally related compounds. Oxalamides are characterized by a central oxalamide (N1-C(=O)-C(=O)-N2) backbone, with variable aryl or alkyl substituents at the N1 and N2 positions.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-4-3-5-16(13(12)2)21-19(23)18(22)20-10-15-6-7-17(25-15)14-8-9-24-11-14/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAMDTAFMBKAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide typically involves the reaction of [2,3’-bifuran]-5-ylmethylamine with 2,3-dimethylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired oxalamide is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules through π-π stacking interactions, while the oxalamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues and Substituent Effects
The following oxalamide derivatives share structural similarities with the target compound, differing primarily in substituent groups (Table 1):
Table 1: Structural and Molecular Comparison of Oxalamide Derivatives
Key Observations:
Substituent Diversity: The target compound’s bifuran-methyl group distinguishes it from analogues with single furan (e.g., ) or pyridine rings (e.g., ). Bifuran systems may enhance π-π stacking or metabolic stability compared to monocyclic heteroarenes.
Aromatic vs. Aliphatic Substituents : The 2,3-dimethylphenyl group at N2 is common in several analogues (e.g., ), suggesting a preference for sterically hindered aryl groups. In contrast, compounds like BNM-III-170 use halogenated aryl groups for bioactivity.
Conversely, the hydroxypropyl group in may improve solubility.
Pharmacological and Toxicological Profiles
Structure-Activity Relationships (SAR)
Data Gaps and Research Needs
Target Compound: No experimental data on synthesis, bioactivity, or toxicity are available. Computational modeling or in vitro assays are needed to predict its properties.
Metabolic Pathways: Limited data on oxalamide metabolism exist. For example, No. 2225 requires further studies on reactive metabolites, suggesting similar needs for the target compound.
Comparative Toxicity : The nitro-substituted analogue lacks toxicity data, emphasizing the need for standardized evaluations across this chemical class.
Biological Activity
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound has a unique structure that combines a bifuran moiety with a dimethylphenyl group. The synthesis typically involves the reaction of [2,3'-bifuran]-5-ylmethylamine with 2,3-dimethylphenyl isocyanate in dichloromethane under nitrogen atmosphere. The reaction is stirred at room temperature until completion and purified via recrystallization or column chromatography.
This compound exhibits its biological activity primarily through interactions with copper ions , acting as a ligand that facilitates copper-catalyzed coupling reactions. This interaction is crucial for synthesizing complex organic molecules and may also modulate various biochemical pathways relevant to cancer progression and microbial growth inhibition.
Interaction Dynamics
The bifuran moiety can engage in π-π stacking interactions with biological macromolecules, while the oxalamide group forms hydrogen bonds with target proteins. These interactions can influence enzyme activities and receptor modulation, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound demonstrates potential antimicrobial properties . It inhibits the growth of several bacterial strains through mechanisms that may involve disruption of cellular processes or direct interaction with microbial proteins.
Anticancer Activity
In cancer research, this compound has shown promise in inhibiting specific cancer cell lines. Its mechanism could involve the induction of apoptosis or cell cycle arrest through modulation of signaling pathways associated with cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it to structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide | Structure | Explored for antiviral activity targeting HIV |
| N1,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Structure | Known for stability and use in nitrogen ligands |
| N1,N2-Bis(furan-2-ylmethyl)oxalamide | Structure | Differs in substitution pattern compared to bifuran |
This table illustrates how this compound stands out due to its dual functionality from both bifuran and dimethylphenyl groups, enhancing its reactivity and biological activity compared to other oxalamides.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study published in 2023 demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus. The compound was shown to disrupt bacterial cell wall synthesis.
- Cancer Cell Line Research : In vitro studies indicated that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
